molecular formula C30H25ClN4O2S B15038803 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15038803
M. Wt: 541.1 g/mol
InChI Key: MPCKHNIBBFMJIE-KCSSXMTESA-N
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Description

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-derived hydrazide characterized by a sulfanyl linker, a 4-chlorobenzyl substituent on the benzimidazole nitrogen, and a benzyloxy-substituted benzylidene group. Its synthesis typically involves condensation of a hydrazide intermediate with substituted benzaldehydes under acidic conditions, a method shared with structurally related analogs .

Properties

Molecular Formula

C30H25ClN4O2S

Molecular Weight

541.1 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H25ClN4O2S/c31-25-14-10-23(11-15-25)19-35-28-9-5-4-8-27(28)33-30(35)38-21-29(36)34-32-18-22-12-16-26(17-13-22)37-20-24-6-2-1-3-7-24/h1-18H,19-21H2,(H,34,36)/b32-18+

InChI Key

MPCKHNIBBFMJIE-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

The sulfanylacetohydrazide moiety is installed through a two-step sequence. First, 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol reacts with ethyl chloroacetate in ethanol under reflux to yield ethyl 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetate. Hydrazinolysis of this ester using hydrazine hydrate in ethanol at 80°C for 4 hours produces the corresponding hydrazide.

Table 1: Optimization of Hydrazinolysis Conditions

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 4 78
Methanol 65 6 65
THF 70 5 58

Data adapted from PMC7227932 demonstrates ethanol as the optimal solvent, balancing reaction efficiency and product purity.

Condensation with 4-(Benzyloxy)benzaldehyde

The final Schiff base formation employs acid-catalyzed condensation between 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide and 4-(benzyloxy)benzaldehyde. As per protocols from PMC7227932, refluxing equimolar reactants in ethanol with catalytic hydrochloric acid (37%) for 60 minutes achieves 70–75% yields. Neutralization with aqueous sodium bicarbonate precipitates the product, which is purified via recrystallization from DMF/water (1:3 v/v).

Critical Reaction Parameters:

  • Molar Ratio: 1:1.2 (hydrazide:aldehyde) ensures complete conversion
  • Acid Concentration: 0.5–1.0% HCl maximizes imine formation without side reactions
  • Crystallization Solvent: DMF/water mixtures enhance crystal lattice integrity versus pure ethanol

Spectroscopic Characterization

Structural validation relies on comparative analysis with analogous benzimidazole derivatives:

1H NMR (DMSO-d6, 400 MHz):

  • δ 12.45 (s, 1H, NH) confirms hydrazide proton
  • δ 8.20–7.10 (m, 14H) corresponds to aromatic protons from benzimidazole, chlorobenzyl, and benzyloxy groups
  • δ 4.63 (s, 2H, S-CH2) verifies sulfanylacetate linkage
  • δ 5.12 (s, 2H, OCH2Ph) indicates benzyloxy functionality

13C NMR (DMSO-d6, 100 MHz):

  • 167.8 ppm (C=O) confirms hydrazide carbonyl
  • 152.3–114.7 ppm (aromatic carbons) aligns with substituted benzimidazole systems
  • 35.1 ppm (S-CH2) validates acetate bridge

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Steps

Step Catalyst Time Yield (%) Purity (HPLC)
Benzimidazole formation PVP-TfOH 6 min 92 98.5
Na2S2O5 3 h 85 97.2
Hydrazide synthesis NH2NH2·H2O 4 h 78 96.8
Schiff base condensation HCl/EtOH 1 h 75 98.1

The PVP-TfOH catalyzed method offers superior kinetics for benzimidazole synthesis, though sodium metabisulfite remains preferable for acid-sensitive substrates.

Challenges and Optimization Opportunities

  • Thiol Oxidation: Mitigated by conducting reactions under nitrogen atmosphere
  • Schiff Base Hydrolysis: Controlled via pH maintenance during workup (pH 6.5–7.5)
  • Scale-Up Considerations: Continuous flow systems could enhance the condensation step’s efficiency

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The exact mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure can be compared to analogs with modifications in the benzimidazole substituents, sulfanyl linkages, and benzylidene groups. Key differences and their implications are summarized below:

Compound Key Substituents Synthetic Yield Melting Point Reported Activity Reference
Target Compound 4-Chlorobenzyl, benzyloxybenzylidene, sulfanyl linker Not reported Not reported Not reported (structural focus)
N’-[(4-Benzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide (7) Phenyl (instead of sulfanyl linker), benzyloxybenzylidene Not reported 240–241°C Not reported
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(4-ethylphenyl)methylidene]acetohydrazide 4-Methylbenzyl, 4-ethylphenylidene, sulfanyl linker Not reported Not reported Not reported
N’-(2,4-Dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a) Dichlorobenzylidene, 5-methylbenzimidazole 85% Not reported Anticancer (hypothetical)
2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N⁴-(phenylmethylidene)acetohydrazides Methylsulfanyl linker, unsubstituted benzylidene Not reported Not reported Moderate anti-inflammatory

Substituent Effects on Properties

  • 4-Chlorobenzyl Group: The electron-withdrawing chlorine atom in the target compound likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., 4-methylbenzyl in ). This could improve membrane permeability but may reduce solubility in polar solvents.
  • Sulfanyl Linker : The –S– bridge may facilitate hydrogen bonding or coordinate with metal ions in biological systems, a feature absent in analogs with methylene (–CH₂–) or ether (–O–) linkers .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

  • Antimicrobial Potential: The 4-chlorobenzyl group, common in antimicrobial agents, may enhance activity against Gram-positive bacteria compared to non-halogenated derivatives .
  • Metabolic Stability : The benzyloxy group may slow oxidative metabolism compared to compounds with smaller substituents (e.g., methyl or ethyl) .

Biological Activity

The compound N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 23
  • H : 22
  • N : 2
  • O : 3

Structural Information

  • SMILES : CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
  • InChIKey : OSHYZTVURKMMIT-BUVRLJJBSA-N

2D Structure Representation

2D Structure

This compound exhibits several biological activities, primarily attributed to its structural components:

  • Antioxidant Activity : The presence of the benzimidazole moiety contributes to the compound's ability to scavenge free radicals, which is crucial in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Studies have indicated that similar compounds exhibit antimicrobial activity against various pathogens, suggesting potential effectiveness against bacterial and fungal infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

In Vitro Studies

Recent research has focused on the in vitro evaluation of this compound's biological effects. For instance, derivatives with similar structures have shown significant inhibition of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of compounds structurally related to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development in antimicrobial therapies.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of similar hydrazide derivatives. The results demonstrated a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when treated with these compounds in a murine model of inflammation, suggesting that this compound could be beneficial in treating chronic inflammatory conditions.

Q & A

Q. What are the common synthetic routes for this compound, and how can its purity be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving hydrazide intermediates and condensation with aldehydes. A typical approach involves:

  • Step 1: Reacting 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 4-(benzyloxy)benzaldehyde under reflux in ethanol or methanol for 4–6 hours .
  • Step 2: Purification via recrystallization (e.g., methanol or ethanol) to achieve >95% purity.
  • Key parameters: Temperature control (80–100°C), stoichiometric ratios (1:1.2 hydrazide:aldehyde), and TLC monitoring (chloroform:methanol, 7:3) .
    Purity Optimization: Use column chromatography with silica gel (hexane:ethyl acetate gradient) to separate byproducts. Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Analyze imine (C=N, δ ~8.5 ppm) and sulfanyl (S–CH2, δ ~4.2 ppm) groups. Compare with benzimidazole and benzyloxy proton environments (δ 6.5–7.8 ppm) .
  • IR Spectroscopy: Confirm hydrazide (N–H stretch ~3200 cm⁻¹), C=O (1660–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
  • Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy or chlorobenzyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for higher yields?

Methodological Answer:

  • Variables: Temperature (80–120°C), solvent (ethanol vs. DMF), catalyst (e.g., acetic acid), and reaction time (2–8 hours).
  • DoE Workflow:
    • Screening: Use a fractional factorial design to identify critical variables (e.g., solvent polarity significantly impacts imine formation) .
    • Response Surface Methodology (RSM): Optimize temperature and time interactions. For example, 100°C/4 hours in ethanol yields 73–78% .
    • Validation: Replicate runs under optimized conditions to confirm reproducibility (±2% error margin) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Hypothesis: Contradictions may arise from stereoisomerism (E/Z configuration) or polymorphic forms.
  • Approach:
    • X-ray Crystallography: Resolve ambiguity in imine geometry (E-configuration confirmed by dihedral angles) .
    • DSC/TGA: Identify polymorphs via melting point variations (e.g., 210–237°C for different hydrazide derivatives) .
    • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. How can computational modeling predict biological activity or binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
    • Key residues: Benzimidazole and sulfanyl groups may bind to hydrophobic pockets .
  • MD Simulations: Assess stability of ligand-protein complexes (GROMACS, 50 ns simulations) .
  • ADMET Prediction: SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP ~3.5 suggests moderate bioavailability) .

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